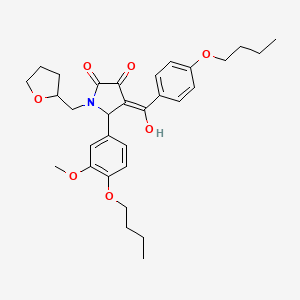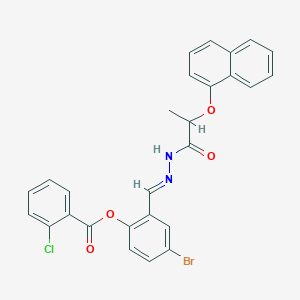
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C26H31Cl2N3O4. It is known for its unique chemical structure, which includes a decanoylamino group, a carbohydrazonoyl group, and a dichlorobenzoate moiety.
Preparation Methods
The synthesis of 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of Decanoylamino Acetyl Intermediate: This step involves the reaction of decanoic acid with an appropriate amine to form the decanoylamino acetyl intermediate.
Carbohydrazonoyl Group Introduction: The intermediate is then reacted with hydrazine to introduce the carbohydrazonoyl group.
Coupling with Dichlorobenzoate: Finally, the product is coupled with 2,4-dichlorobenzoic acid under suitable conditions to form the final compound
Chemical Reactions Analysis
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: This compound has a similar structure but with a single chlorine atom on the benzoate moiety.
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: This compound has a longer alkyl chain (dodecanoyl) instead of decanoyl.
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate: This compound has a bromine atom instead of chlorine on the benzoate moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
767339-45-7 |
|---|---|
Molecular Formula |
C26H31Cl2N3O4 |
Molecular Weight |
520.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C26H31Cl2N3O4/c1-2-3-4-5-6-7-8-9-24(32)29-18-25(33)31-30-17-19-10-13-21(14-11-19)35-26(34)22-15-12-20(27)16-23(22)28/h10-17H,2-9,18H2,1H3,(H,29,32)(H,31,33)/b30-17+ |
InChI Key |
MBMMLXKMEPHIAD-OCSSWDANSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018351.png)

![N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12018366.png)
![(5E)-5-(2-ethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12018380.png)
![3-(4-chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12018383.png)
![2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12018396.png)



![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B12018412.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12018420.png)
![2-Methoxy-N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide](/img/structure/B12018435.png)
